molecular formula C6H19N7O4S B14322560 N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid CAS No. 104339-61-9

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid

Katalognummer: B14322560
CAS-Nummer: 104339-61-9
Molekulargewicht: 285.33 g/mol
InChI-Schlüssel: YEQQVCNJBRWCDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid is a complex chemical compound with a molecular formula of C6H19N7O4S and a molecular weight of 285.32500 . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid involves multiple steps. One common method includes the reaction of 1,2-diaminoethane with 2-cyanoguanidine in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

104339-61-9

Molekularformel

C6H19N7O4S

Molekulargewicht

285.33 g/mol

IUPAC-Name

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid

InChI

InChI=1S/C4H13N3.C2H4N4.H2O4S/c5-1-3-7-4-2-6;3-1-6-2(4)5;1-5(2,3)4/h7H,1-6H2;(H4,4,5,6);(H2,1,2,3,4)

InChI-Schlüssel

YEQQVCNJBRWCDB-UHFFFAOYSA-N

Kanonische SMILES

C(CNCCN)N.C(#N)N=C(N)N.OS(=O)(=O)O

Verwandte CAS-Nummern

104339-61-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.